molecular formula C19H12Cl2N2O B3034939 1-(4-Chlorobenzyl)-6-(2-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 252059-19-1

1-(4-Chlorobenzyl)-6-(2-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B3034939
CAS No.: 252059-19-1
M. Wt: 355.2 g/mol
InChI Key: KEZYVWITGBLGGB-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-6-(2-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorobenzyl and chlorophenyl groups, as well as a nitrile and oxo functional group

Preparation Methods

The synthesis of 1-(4-Chlorobenzyl)-6-(2-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.

    Introduction of Chlorobenzyl and Chlorophenyl Groups: These groups can be introduced via Friedel-Crafts alkylation reactions, where chlorobenzyl chloride and chlorophenyl chloride react with the pyridine ring in the presence of a Lewis acid catalyst.

    Formation of the Nitrile Group: The nitrile group can be introduced through a cyanation reaction, where a suitable cyanating agent such as sodium cyanide is used.

    Oxidation to Form the Oxo Group: The oxo group can be introduced through an oxidation reaction, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

1-(4-Chlorobenzyl)-6-(2-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the nitrile group to an amine. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The chlorobenzyl and chlorophenyl groups can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.

    Hydrolysis: The nitrile group can be hydrolyzed to form a carboxylic acid or an amide, depending on the reaction conditions. Acidic or basic hydrolysis can be employed for this purpose.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxo group may yield a carboxylic acid, while reduction of the nitrile group may yield an amine.

Scientific Research Applications

1-(4-Chlorobenzyl)-6-(2-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It may exhibit biological activity against various targets, making it useful in the design of new pharmaceuticals.

    Synthetic Chemistry: The compound can serve as a building block for the synthesis of more complex molecules

    Material Science: The compound’s properties may be exploited in the development of new materials with specific characteristics, such as polymers or coatings.

    Biological Research: The compound may be used in studies to understand its interactions with biological molecules, such as proteins or nucleic acids, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-6-(2-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use. For example, in medicinal chemistry, the compound may inhibit or activate enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-6-(2-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can be compared with other similar compounds, such as:

    1-(4-Chlorobenzyl)-3-(2-chlorophenyl)-1-methylurea: This compound shares similar substituents but differs in the presence of a urea group instead of a pyridine ring.

    N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(3-(2-furyl)-2-methyl-2-propenylidene)amine:

    Phenyl Boronic Acid Derivatives: These compounds contain boronic acid groups and may exhibit different reactivity and applications compared to the pyridinecarbonitrile compound.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

IUPAC Name

6-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2O/c20-15-8-5-13(6-9-15)12-23-18(10-7-14(11-22)19(23)24)16-3-1-2-4-17(16)21/h1-10H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZYVWITGBLGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C(=O)N2CC3=CC=C(C=C3)Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorobenzyl)-6-(2-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorobenzyl)-6-(2-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 3
1-(4-Chlorobenzyl)-6-(2-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 4
1-(4-Chlorobenzyl)-6-(2-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 5
1-(4-Chlorobenzyl)-6-(2-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 6
1-(4-Chlorobenzyl)-6-(2-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

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